Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H7Cl3N2O2 and a molecular weight of 269.51 g/mol . It is characterized by the presence of a pyrimidine ring substituted with three chlorine atoms and an ethyl ester group. This compound is typically a pale-yellow to yellow-brown sticky oil or semi-solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate involves the reaction of 2,4,6-trichloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Hydrolysis: 2-(2,4,6-trichloropyrimidin-5-yl)acetic acid.
Reduction: Reduced pyrimidine derivatives with altered chlorine content.
Scientific Research Applications
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:
2,4,6-Trichloropyrimidine: Lacks the ethyl ester group, making it less versatile for further chemical modifications.
Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate: Contains fewer chlorine atoms, which may affect its reactivity and biological activity.
Ethyl 2-(2,6-dichloropyrimidin-5-yl)acetate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZKVKDEGXYGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650754 | |
Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-72-3 | |
Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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